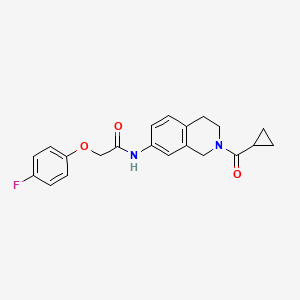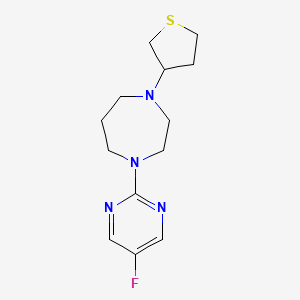
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was first synthesized in 1992 by a team of researchers led by Yoshitomi Pharmaceuticals in Japan. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can migrate to the central nervous system, where they can cause damage in patients with MS. 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane also has other mechanisms of action, including reducing the production of pro-inflammatory cytokines and promoting the survival of oligodendrocytes, which are cells that produce myelin in the central nervous system.
生化和生理效应
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been shown to have a number of biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells, and reduces the production of pro-inflammatory cytokines. 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane also promotes the survival of oligodendrocytes and has been shown to increase the production of myelin in animal models of MS.
实验室实验的优点和局限性
One advantage of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is that it has been extensively studied in animal models of MS and other autoimmune diseases, and has shown promising results in clinical trials. However, 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has limitations in terms of its potential toxicity and side effects, particularly in high doses. It is also difficult to administer orally, as it is rapidly metabolized in the liver and has a short half-life.
未来方向
There are several potential future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane. One area of interest is the potential use of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane in combination with other therapies for MS and other autoimmune diseases. Another area of interest is the development of new formulations of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane that can improve its bioavailability and reduce its potential toxicity. Finally, there is ongoing research into the potential use of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
合成方法
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is synthesized from 5-fluorouracil, which is converted into 5-fluoro-2,4-dioxopyrimidine. This compound is then reacted with thiolane-3-carboxylic acid to form the thiolane-3-yl derivative. The thiolane-3-yl derivative is then reacted with 1,4-diazepane to form 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane.
科学研究应用
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been extensively studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system and can lead to disability. 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been shown to reduce the number of relapses in patients with MS and to slow the progression of the disease. 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has also been studied for its potential applications in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease.
属性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4S/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWLCPPJYMKVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)
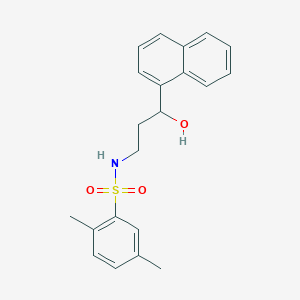

![tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate](/img/structure/B2425934.png)
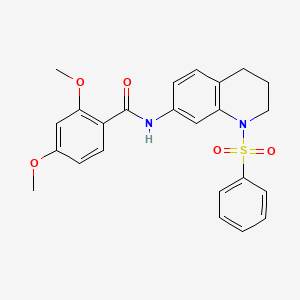
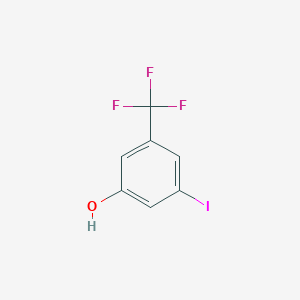
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2425939.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2425948.png)

![Ethyl 2-[(2S)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B2425951.png)
